molecular formula C23H28ClN3O3S B2809422 N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1177972-38-1

N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2809422
CAS No.: 1177972-38-1
M. Wt: 462.01
InChI Key: QGWQVCSLSKFFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O3S and its molecular weight is 462.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activity against various cancer cell lines have been extensively studied. These compounds, which include structures similar to the specified chemical, were synthesized and evaluated for their ability to inhibit the growth of murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. The derivatives exhibited potent cytotoxic properties, with some showing IC(50) values less than 10 nM. This highlights their potential as therapeutic agents against refractory models of cancer, such as colon 38 tumors in mice, where a single dose was found to be curative in some instances (Deady et al., 2003), (Deady et al., 2005).

Pharmacokinetics and Distribution

The pharmacokinetics and distribution of SN 28049, a compound related to the one , were studied in mice to understand its potential as an anti-cancer agent. SN 28049 is recognized for its potent topoisomerase II poison activity, aimed at treating solid tumors. A liquid chromatography-mass spectrometry (LC-MS) assay was developed and validated for this purpose, providing crucial data on the drug's behavior in biological systems. This research underscores the importance of understanding drug dynamics and stability for therapeutic applications (Lukka et al., 2008).

Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, indicated for anti-inflammatory and analgesic applications, has also been conducted. These studies aim to discover new therapeutic agents that can provide relief from inflammation and pain while having a high degree of selectivity and efficacy. The compounds evaluated exhibited significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their potential as alternatives to traditional NSAIDs (Abu‐Hashem et al., 2020).

Tumor and Plasma Pharmacokinetics Divergence

The exploration of the pharmacokinetics of benzonaphthyridine anti-cancer agents, including those structurally related to the compound of interest, revealed a divergence between tumor and plasma pharmacokinetics. This research provides insight into how variations in the lipophilicity of drug analogues can influence their distribution and clearance in the body, affecting their therapeutic potential and efficacy against tumors (Lukka et al., 2012).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S.ClH/c1-4-16-6-8-18-21(14-16)30-23(24-18)26(11-5-10-25(2)3)22(27)17-7-9-19-20(15-17)29-13-12-28-19;/h6-9,14-15H,4-5,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWQVCSLSKFFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.